molecular formula C19H20N6O4 B2896029 N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1396815-58-9

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2896029
CAS RN: 1396815-58-9
M. Wt: 396.407
InChI Key: WQLPRZRQNRYEFG-UHFFFAOYSA-N
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Description

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,5-dimethylfuran-3-carboxamide is a useful research compound. Its molecular formula is C19H20N6O4 and its molecular weight is 396.407. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

The structural complexity of the compound suggests it could be effective in combating microbial infections. Compounds with similar structures have been synthesized and shown promising results as antimicrobial agents, particularly against bacterial (Gram-positive and Gram-negative) and fungal species . The presence of the tetrazole moiety, in particular, is known to block the biosynthesis of certain bacterial lipids, which could make this compound a candidate for further antimicrobial studies.

Anticancer Properties

The cyclopropylamino and tetrazolyl groups within the compound’s structure are indicative of potential antiproliferative effects. Similar compounds have been evaluated for their anticancer activity, especially against hormone-responsive cancers like breast adenocarcinoma . The compound could be investigated for its efficacy in inhibiting cancer cell growth and proliferation.

Drug Resistance Modulation

Due to the rise of drug-resistant strains of pathogens and cancer cells, there is a continuous search for new molecules that can overcome resistance mechanisms. The compound’s unique structure could be pivotal in studying pharmacological activities that modulate drug resistance, potentially leading to the development of more effective therapeutic agents .

Molecular Docking Studies

Molecular docking is a method used to predict the interaction between a molecule and a target protein. The compound’s structure, with its potential binding sites, makes it suitable for molecular docking studies to understand its interaction with various enzymes and receptors. This could provide insights into designing new drugs with improved specificity and potency .

Pharmacological Applications in Pulmonary Diseases

Compounds with cyclopropyl and quinazolin groups have been studied for their therapeutic potential in treating idiopathic pulmonary fibrosis (IPF), a chronic and fatal lung disease . The compound could be explored for similar applications, given its structural similarities.

Synthetic Methodologies for Drug Development

The compound’s structure could serve as a key intermediate in the synthesis of various pharmacologically active molecules. Research into its synthetic methodologies could lead to the development of novel drugs with improved drug-likeness and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties .

properties

IUPAC Name

N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O4/c1-11-9-16(12(2)29-11)18(27)21-14-5-7-15(8-6-14)25-19(28)24(22-23-25)10-17(26)20-13-3-4-13/h5-9,13H,3-4,10H2,1-2H3,(H,20,26)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLPRZRQNRYEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,5-dimethylfuran-3-carboxamide

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